Cas no 1806522-04-2 (Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate)

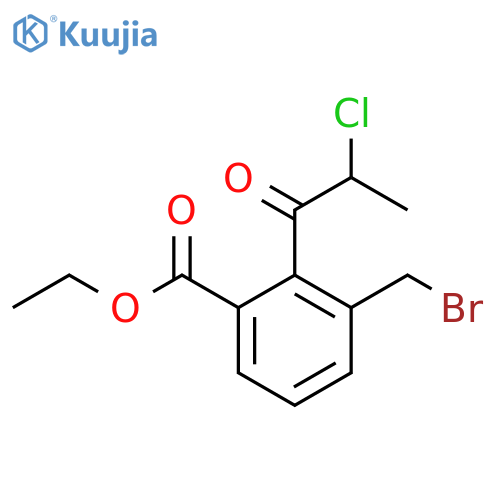

1806522-04-2 structure

商品名:Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate

CAS番号:1806522-04-2

MF:C13H14BrClO3

メガワット:333.605462551117

CID:4795843

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate

-

- インチ: 1S/C13H14BrClO3/c1-3-18-13(17)10-6-4-5-9(7-14)11(10)12(16)8(2)15/h4-6,8H,3,7H2,1-2H3

- InChIKey: NEGAYSQHVPFINE-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC=C(C(=O)OCC)C=1C(C(C)Cl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 309

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 43.4

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014295-1g |

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate |

1806522-04-2 | 97% | 1g |

1,460.20 USD | 2021-05-31 | |

| Alichem | A015014295-250mg |

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate |

1806522-04-2 | 97% | 250mg |

475.20 USD | 2021-05-31 | |

| Alichem | A015014295-500mg |

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate |

1806522-04-2 | 97% | 500mg |

863.90 USD | 2021-05-31 |

Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

1806522-04-2 (Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量